Azithromycin d5

描述

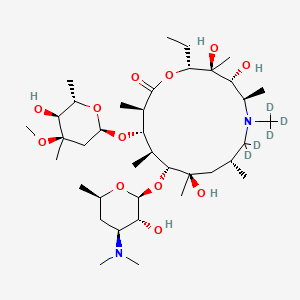

Azithromycin is a semi-synthetic 15-membered macrolide antibiotic derived from erythromycin. Its chemical structure features a nitrogen atom inserted into the lactone ring at position 9a, forming an azalide ring, which enhances acid stability, bioavailability, and tissue penetration compared to erythromycin . It is widely used for respiratory, skin, and sexually transmitted infections due to its broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria (e.g., Haemophilus influenzae), and intracellular pathogens . Azithromycin exhibits a prolonged half-life (~68 hours), allowing once-daily dosing and high concentrations in tissues such as lungs and macrophages .

属性

分子式 |

C₃₈H₆₇D₅N₂O₁₂ |

|---|---|

分子量 |

754.02 |

同义词 |

CP-62993-d5; XZ-450-d5; Azitrocin-d5; Ribotrex-d5; Sumamed-d5; Trozocina-d5; Zithromaz-d5; Zitromax-d5; |

产品来源 |

United States |

相似化合物的比较

Key Research Findings

- Biofilm Disruption: Azithromycin reduces P. aeruginosa biofilm formation by inhibiting extracellular matrix production (SEM images confirm absence of biofilm in treated samples) .

- Synergistic Combinations : Azithromycin combined with rifampicin reduces E. coli ST131 viability by 90% in checkerboard assays .

- Anti-Inflammatory Effects : In chronic pulmonary infection models, azithromycin lowers quorum-sensing molecules (e.g., 3-oxo-C12-HSL) in rat lungs, correlating with reduced inflammation .

Clinical and Resistance Considerations

- Cross-Resistance : Azithromycin shares resistance mechanisms (e.g., erm gene-mediated methylation) with erythromycin, limiting its use in macrolide-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。